Intravenous Oxymorphone Demonstrates 12.5–14-Fold Greater Potency Than Oxycodone in Human Abuse Liability Outcomes
In a double-blind, placebo-controlled inpatient pilot study with participants having opioid use disorder and current IV use (n=6), intravenous oxymorphone exhibited significantly greater potency than comparator opioids on abuse-related subjective outcomes. Oxymorphone was 12.5–14-fold more potent than oxycodone (p < 0.05) and 2.3–2.8-fold more potent than hydromorphone (p < 0.05) [1].
| Evidence Dimension | Relative potency on abuse-related subjective outcomes (drug liking) |
|---|---|
| Target Compound Data | Oxymorphone IV, dose range 1.8–32 mg/70 kg |
| Comparator Or Baseline | Oxycodone IV, dose range 18–56 mg/70 kg; Hydromorphone IV, dose range 1.8–18 mg/70 kg |
| Quantified Difference | Oxymorphone 12.5–14-fold more potent than oxycodone; 2.3–2.8-fold more potent than hydromorphone |
| Conditions | Double-blind, placebo-controlled, within-subject inpatient pilot study; human participants with opioid use disorder and current IV use; subjective drug liking assessments |
Why This Matters
These potency ratios are critical for procurement in research on opioid abuse liability, forensic toxicology, or clinical pain management, as they inform safe dosing and equipotent comparator selection in experimental designs.
- [1] Compton P, et al. Relative potency of intravenous oxymorphone compared to other µ opioid agonists in humans — pilot study outcomes. Psychopharmacology. 2021 Jun 1. doi:10.1007/s00213-021-05896-3 View Source
